molecular formula C21H29N5O B6445657 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640965-65-5

4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6445657
CAS No.: 2640965-65-5
M. Wt: 367.5 g/mol
InChI Key: GUKLUFDSHZMHGP-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with a 4-(2-phenylethyl)piperazine group, at the 4-position with a morpholine moiety, and at the 6-position with a methyl group. The phenylethyl-piperazine substituent may enhance lipophilicity and receptor binding compared to simpler alkyl or sulfonyl groups in analogs.

Properties

IUPAC Name

4-[6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-18-17-20(25-13-15-27-16-14-25)23-21(22-18)26-11-9-24(10-12-26)8-7-19-5-3-2-4-6-19/h2-6,17H,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKLUFDSHZMHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis techniques. Here is a general outline of the synthetic route:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperazine: The pyrimidine intermediate is then reacted with 1-(2-phenylethyl)piperazine. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent to facilitate the formation of the desired bond.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine-piperazine intermediate is treated with morpholine under appropriate conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Biological Activity

The compound 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O with a complex structure that includes a morpholine ring and a pyrimidine moiety. The presence of the piperazine and phenethyl groups contributes to its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is believed to act as a ligand for certain G-protein coupled receptors (GPCRs) , influencing intracellular signaling pathways. The compound's structure allows it to modulate receptor activity, potentially leading to effects such as:

  • Antidepressant effects : Similar compounds have shown promise in modulating serotonin receptors.
  • Anticancer properties : By inhibiting specific kinases involved in tumor growth, it may contribute to cancer therapy.

Biological Activity Data

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AnticancerInhibition of PI3K/Akt signaling pathway
AnticonvulsantPotential efficacy in seizure models
Acetylcholinesterase InhibitionInhibition observed in piperazine derivatives

Case Studies

  • Antidepressant Activity :
    A study exploring piperazine derivatives demonstrated that modifications similar to those in this compound can enhance serotonin receptor binding, suggesting potential antidepressant properties.
  • Anticancer Research :
    Research has indicated that compounds with similar structural motifs inhibit the PI3K/Akt pathway, which is crucial in many cancers. The compound's ability to interfere with this pathway could position it as a candidate for further anticancer drug development.
  • Neuropharmacological Effects :
    The compound's structural analogs have been evaluated for anticonvulsant activity, showing promise in preclinical models. This suggests that further exploration of its neuropharmacological profile could yield valuable insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine/Piperidine Derivatives

(a) 4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine ()
  • Substituents : Piperidine at pyrimidine-6, morpholine at pyrimidine-4, and a 4-methoxybenzyloxy group at pyrimidine-2.
  • Synthesis: Reacted 4-(6-chloro-2-((4-methoxybenzyl)oxy)pyrimidin-4-yl)morpholine with piperidine under basic conditions (DIPEA/ethanol), followed by HPLC purification .
(b) 4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine ()
  • Substituents : 4-Methylpiperazine at pyrimidine-2, pyridin-3-yl at pyrimidine-6, and morpholine at pyrimidine-4.
  • Synthesis : Suzuki coupling of a chloropyrimidine intermediate with pyridin-3-yl boronic acid using Pd catalysis .
(c) 4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine ()
  • Substituents : 4,4-Difluoropiperidine at pyrimidine-2.

Thieno-Pyrimidine Derivatives (–10)

These compounds replace the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold, often linked to morpholine and sulfonyl-piperazine groups:

  • Example: 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine () Features: Methanesulfonyl-piperazine enhances solubility and hydrogen-bonding capacity. Activity: Demonstrated kinase inhibition in patent data .

Key Data Table

Compound Structure Key Substituents Molecular Weight (g/mol) Biological Activity Source
4-{6-Methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (Target) Phenylethyl-piperazine, methyl, morpholine ~427.5 (calculated) Not reported in evidence N/A
4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine Piperidine, 4-methoxybenzyloxy Not reported Mycobacterium tuberculosis inhibition [1]
4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine 4-Methylpiperazine, pyridin-3-yl ~453.5 (calculated) Antimalarial [2]
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Methanesulfonyl-piperazine, thieno-pyrimidine ~582.7 (calculated) Kinase inhibition [5]
2-Chloro-6-(4-methylsulfonyl-piperazin-1-yl-methyl)-4-morpholin-4-yl-thieno[3.2-d]pyrimidine Chloro, methylsulfonyl-piperazine 493.1 (MS) Antimalarial (IC50 not reported) [10]

Structural and Functional Insights

  • Phenylethyl vs. Sulfonyl Groups : The phenylethyl group in the target compound may enhance blood-brain barrier penetration compared to sulfonyl-piperazines in –10, which prioritize solubility .
  • Core Modifications: Thieno-pyrimidines (–10) exhibit broader aromatic systems for kinase binding but reduced synthetic accessibility compared to pyrimidine analogs .
  • Fluorine Substitution : 4,4-Difluoropiperidine () improves metabolic stability, a feature absent in the target compound .

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